2-(2-Amino-1-hydroxycyclobutyl)acetic acid
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Overview
Description
2-(2-Amino-1-hydroxycyclobutyl)acetic acid is a natural product found in Streptomyces rochei with data available.
Scientific Research Applications
Synthesis and Characterization in Medicinal Chemistry : The synthesis and characterization of novel amino acid derivatives, including those structurally similar to "2-(2-Amino-1-hydroxycyclobutyl)acetic acid", have been explored for their potential applications in medicinal chemistry. For example, Ikram et al. (2015) synthesized and characterized a Schiff base ligand derived from an amino acid and studied its metal complexes for antioxidant properties and xanthine oxidase inhibitory activities, indicating potential in drug discovery (Ikram et al., 2015).
Antimicrobial Activity : Baldwin et al. (1986) synthesized a cyclobutanol-containing dipeptide structurally related to "this compound", demonstrating enhanced antibacterial activity against Bacillus subtilis. This suggests its potential use in developing new antimicrobial agents (Baldwin et al., 1986).
Role in Organic Synthesis : In organic synthesis, compounds similar to "this compound" are synthesized for their unique structural properties. Huddle and Skinner (1971) synthesized 1-amino-2-hydroxycyclopentanecarboxylic acid, a potential structural analog of natural amino acids, illustrating the compound's significance in the synthesis of novel organic molecules (Huddle & Skinner, 1971).
Potential in Neuroscience Research : Research into compounds structurally related to "this compound" has implications in neuroscience. Goldberg et al. (1983) synthesized lactones derived from kainic acid, which are chemically related to this compound, and found them to be potential selective antagonists of neuroexcitatory amino acids, indicating a possible role in studying neurological disorders (Goldberg et al., 1983).
properties
CAS RN |
108428-42-8 |
---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2-(2-amino-1-hydroxycyclobutyl)acetic acid |
InChI |
InChI=1S/C6H11NO3/c7-4-1-2-6(4,10)3-5(8)9/h4,10H,1-3,7H2,(H,8,9) |
InChI Key |
IZMVGEWQSBMVIU-UHFFFAOYSA-N |
SMILES |
C1CC(C1N)(CC(=O)O)O |
Canonical SMILES |
C1CC(C1N)(CC(=O)O)O |
Other CAS RN |
148219-08-3 |
synonyms |
2-amino-1-hydroxycyclobutane-1-acetic acid CBAA cis-2-amino-1-hydroxycyclobutane-1-acetic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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